Methyl Palmitate-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

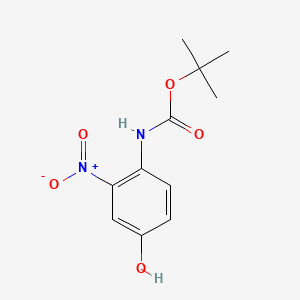

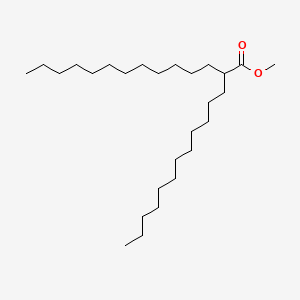

Methyl Palmitate, also known as Methyl hexadecanoate or Palmitic acid methyl ester, is a fatty acid ester of palmitic acid . It has a molecular formula of C17H34O2 and an average mass of 270.451 Da . It is known for its anti-inflammatory and anti-phagocytic properties .

Synthesis Analysis

The endogenous biosynthesis of Palmitic Acid, a precursor to Methyl Palmitate, starts with the conversion of citrate to acetyl-CoA and then malonyl-CoA, which is then elongated to form palmitate and other fatty acids . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .Molecular Structure Analysis

The molecular geometry of Methyl Palmitate is linear . It has an energy gap of 7.7363 eV . Methyl Palmitate absorption is in the UV C wavelength region and the electronic excitation of Methyl Palmitate contributes to the π to π* interaction .Chemical Reactions Analysis

Methyl Palmitate, as a substitute for fossil fuel, has important scientific and practical significance to study its pyrolysis and combustion mechanism . The ReaxFF-MD method is used to research the reaction mechanism and main products of C17H34O2 .Physical And Chemical Properties Analysis

Methyl Palmitate is a solid substance with a refractive index of n20/D 1.4512 (lit.) . It has a boiling point of 185 °C/10 mmHg (lit.) and a melting point of 32-35 °C (lit.) . It has a density of 0.852 g/mL at 25 °C (lit.) .作用機序

Methyl Palmitate is combined with endogenous blood components – albumin – realizing ∼200 nm stable, spherical nanoparticles (MPN) capable of inducing a transient and reversible state of dormancy into macrophages . In primary bone marrow derived monocytes (BMDM), the rate of internalization of different particles was almost totally inhibited after an overnight pre-treatment with 0.5 mM MPN .

Safety and Hazards

将来の方向性

Methyl Palmitate has been used in the development of nanomedicines . It has been combined with endogenous blood components to create nanoparticles that can induce a transient and reversible state of dormancy into macrophages . This has been shown to boost the performance of nanomedicines, enhancing their anti-cancer efficacy and imaging capacity .

特性

CAS番号 |

60443-57-4 |

|---|---|

製品名 |

Methyl Palmitate-d3 |

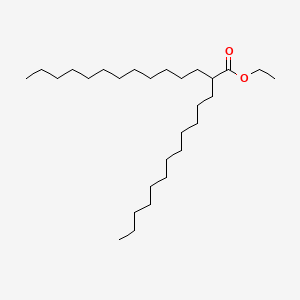

分子式 |

C17H34O2 |

分子量 |

273.475 |

IUPAC名 |

trideuteriomethyl hexadecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |

InChIキー |

FLIACVVOZYBSBS-BMSJAHLVSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC |

同義語 |

Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)